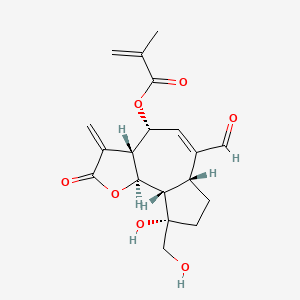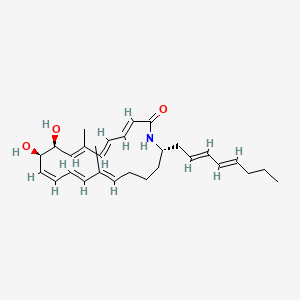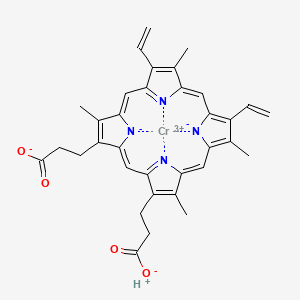
Estriol-d3-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Estriol-d3-1, also known as Othis compound, is a deuterium-labeled form of estriol. Estriol is one of the three major estrogens produced by the human body, primarily during pregnancy. It is a weak estrogen compared to estradiol and estrone. The deuterium labeling in this compound is used to trace and quantify the compound during scientific research, particularly in pharmacokinetics and metabolic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Estriol-d3-1 is synthesized by incorporating deuterium, a stable isotope of hydrogen, into the estriol molecule. This process typically involves the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents. The reaction conditions often require elevated temperatures and pressures to facilitate the exchange .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient deuterium incorporation. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Estriol-d3-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form estrone-d3-1.
Reduction: It can be reduced to form estradiol-d3-1.
Substitution: Deuterium atoms in this compound can be substituted with hydrogen or other isotopes under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Catalysts like palladium on carbon (Pd/C) are employed for hydrogen-deuterium exchange reactions.
Major Products
Oxidation: Estrone-d3-1
Reduction: Estradiol-d3-1
Substitution: Various deuterated derivatives depending on the substituent used.
Applications De Recherche Scientifique
Estriol-d3-1 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving the synthesis and metabolism of estrogens.
Biology: Helps in understanding the biological pathways and effects of estrogens in the body.
Medicine: Employed in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of estriol.
Industry: Utilized in the development of new drugs and therapeutic agents targeting estrogen receptors
Mécanisme D'action
Estriol-d3-1 exerts its effects by binding to estrogen receptors in target cells. Once bound, the receptor-ligand complex enters the nucleus and regulates gene transcription, leading to the formation of messenger RNA (mRNA). The mRNA interacts with ribosomes to produce specific proteins that mediate the biological effects of estriol .
Comparaison Avec Des Composés Similaires
Estriol-d3-1 is unique due to its deuterium labeling, which distinguishes it from other estrogens. Similar compounds include:
Estradiol: A more potent estrogen with stronger binding affinity to estrogen receptors.
Estrone: Another major estrogen with intermediate potency between estriol and estradiol.
Deuterated Estradiol (Estradiol-d3): Similar to this compound but with deuterium labeling on estradiol instead of estriol
This compound’s uniqueness lies in its application as a tracer in scientific research, providing valuable insights into the pharmacokinetics and metabolism of estrogens.
Propriétés
Formule moléculaire |
C18H24O3 |
|---|---|
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
(8R,9S,13S,14S,16R,17R)-2,4,16-trideuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1/i3D,8D,16D |
Clé InChI |
PROQIPRRNZUXQM-UHUWLHGCSA-N |
SMILES isomérique |
[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@]([C@@H]4O)([2H])O)C)C(=C1O)[2H] |
SMILES canonique |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-chloro-4-(4H-3,4,7-triazadibenzo[cd,f]azulen-6-yl)phenol](/img/structure/B15144235.png)










